molecular formula C11H10N4O2 B8603205 N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89541-70-8

N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]urea

Cat. No. B8603205
CAS RN: 89541-70-8
M. Wt: 230.22 g/mol
InChI Key: COJGGEGHSAXLOK-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.0 g) was dissolved in water (25 ml), to which solution potassium cyanate (0.4 g) and 4-dimethylaminopyridine (about 0.005 g) were added. The mixture was stirred at room temperature for 18 hours and the resulting suspended material collected by filtration. This was washed in hot dimethylformamide (30 ml), the insoluble material being collected and washed with water to afford the title compound, m.p. >300° C.; n.m.r. δ (DMSO-d6) 5.90 (s, 2H, --CONH2), 7.98, 8.10 (2d, 2H, pyridine H's); ν (liquid paraffin) 1710, 1665 cm-1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.[O-:16][C:17]#[N:18].[K+]>O.CN(C)C1C=CN=CC=1>[NH:2]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1)[C:17]([NH2:18])=[O:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
0.005 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
This was washed in hot dimethylformamide (30 ml)
CUSTOM
Type
CUSTOM
Details
the insoluble material being collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(C(=O)N)C1=CC=C(C=C1)C=1N=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.